1-Phenyl-1H-indole-2-carboxylic acid methyl ester
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Overview
Description
1-Phenyl-1H-indole-2-carboxylic acid methyl ester is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Preparation Methods
The synthesis of 1-Phenyl-1H-indole-2-carboxylic acid methyl ester typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux in methanol, yielding the corresponding tricyclic indole . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Phenyl-1H-indole-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-Phenyl-1H-indole-2-carboxylic acid methyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-indole-2-carboxylic acid methyl ester involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
1-Phenyl-1H-indole-2-carboxylic acid methyl ester can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C16H13NO2 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 1-phenylindole-2-carboxylate |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)15-11-12-7-5-6-10-14(12)17(15)13-8-3-2-4-9-13/h2-11H,1H3 |
InChI Key |
RVKLZOCUMZIJCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N1C3=CC=CC=C3 |
Origin of Product |
United States |
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